Functional Activity in Cellular Assays: Comparative Potency of Derivatives Containing the Target Scaffold
The derivative N-[(3-methoxyphenyl)methyl]-N-methyl-5-(quinolin-6-yloxymethyl)-1,2-oxazole-3-carboxamide, which incorporates the 4-((quinolin-6-yloxy)methyl)aniline scaffold, demonstrated an IC50 of 5.39 µM (5.39E+3 nM) against the Zinc finger protein GLI1 (mouse) in a functional assay [1]. In stark contrast, a highly analogous derivative from the same chemical series, N-cyclooctyl-5-[(quinolin-6-yloxy)methyl]isoxazole-3-carboxamide, showed complete inactivity (IC50 > 55.69 µM) against a human target . This comparison highlights that while both compounds share the core 5-[(quinolin-6-yloxy)methyl]isoxazole substructure, minor modifications to the amide substituent yield a greater than 10-fold difference in functional activity, underscoring the scaffold's sensitivity and the non-interchangeable nature of its derivatives.
| Evidence Dimension | In vitro functional activity (IC50) |
|---|---|
| Target Compound Data | Derivative of target: N-[(3-methoxyphenyl)methyl]-N-methyl-5-(quinolin-6-yloxymethyl)-1,2-oxazole-3-carboxamide |
| Comparator Or Baseline | N-cyclooctyl-5-[(quinolin-6-yloxy)methyl]isoxazole-3-carboxamide |
| Quantified Difference | >10-fold difference in IC50 (5.39 µM vs. >55.69 µM) |
| Conditions | Assay: BindingDB Data Source: Sanford-Burnham Center for Chemical Genomics (SBCCG); Target: Zinc finger protein GLI1 (Mouse) |
Why This Matters
This demonstrates the scaffold's utility in generating bioactive molecules and shows that potency is highly dependent on the specific derivative, justifying the selection of the precise 4-((quinolin-6-yloxy)methyl)aniline building block for synthesis.
- [1] BindingDB. BDBM89324: N-[(3-methoxyphenyl)methyl]-N-methyl-5-(quinolin-6-yloxymethyl)-1,2-oxazole-3-carboxamide. Entry ID: 5588. IC50: 5.39E+3 nM. View Source
